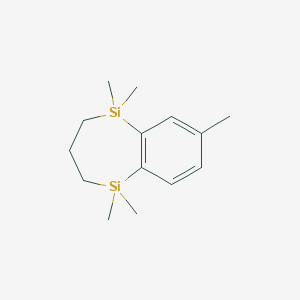
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is a unique organosilicon compound characterized by its distinctive structure, which includes a benzene ring fused with a disilepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- typically involves the reaction of appropriate silane precursors with benzene derivatives under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, which introduces the silicon atoms into the benzene ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atoms in the compound can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the silicon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while organolithium or Grignard reagents are suitable for nucleophilic substitution.
Major Products: The major products formed from these reactions include siloxane derivatives, reduced silane compounds, and various substituted benzodisilepin derivatives.
Scientific Research Applications
1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- involves its interaction with various molecular targets, including enzymes and receptors. The silicon atoms in the compound can form stable bonds with biological molecules, potentially altering their function and activity. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.
Comparison with Similar Compounds
- 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-
- 2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Uniqueness: 1H-1,5-Benzodisilepin, 2,3,4,5-tetrahydro-1,1,5,5,7-pentamethyl- is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
828282-86-6 |
|---|---|
Molecular Formula |
C14H24Si2 |
Molecular Weight |
248.51 g/mol |
IUPAC Name |
1,1,5,5,7-pentamethyl-3,4-dihydro-2H-1,5-benzodisilepine |
InChI |
InChI=1S/C14H24Si2/c1-12-7-8-13-14(11-12)16(4,5)10-6-9-15(13,2)3/h7-8,11H,6,9-10H2,1-5H3 |
InChI Key |
LZVNPBROKZOCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[Si](CCC[Si]2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14208943.png)

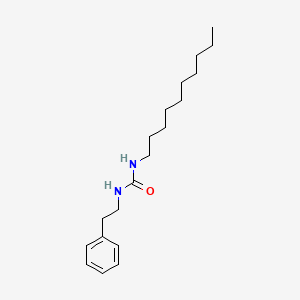
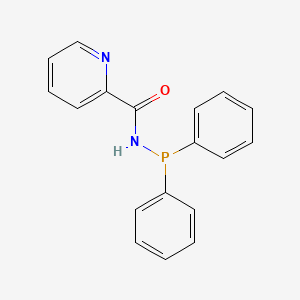
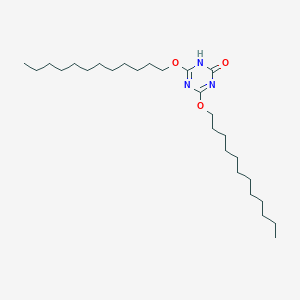
![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
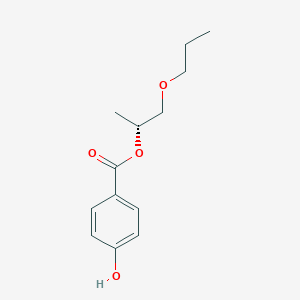
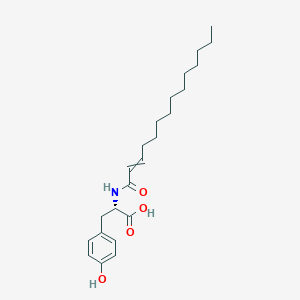
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
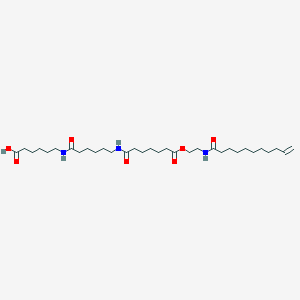
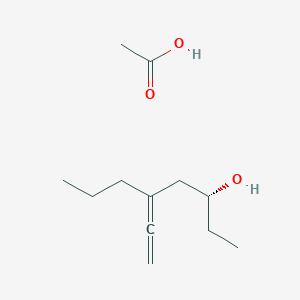
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)
